molecular formula C10H8ClNO B11903067 (7-Chloroisoquinolin-5-yl)methanol

(7-Chloroisoquinolin-5-yl)methanol

Cat. No.: B11903067
M. Wt: 193.63 g/mol
InChI Key: JYWHWEWKRFUOKG-UHFFFAOYSA-N
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Description

(7-Chloroisoquinolin-5-yl)methanol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 7 and a hydroxymethyl (-CH₂OH) group at position 3. This structural configuration endows the compound with unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(7-chloroisoquinolin-5-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-3-7-5-12-2-1-10(7)8(4-9)6-13/h1-5,13H,6H2

InChI Key

JYWHWEWKRFUOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)CO

Origin of Product

United States

Chemical Reactions Analysis

(7-Chloroisoquinolin-5-yl)methanol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

(7-Chloroisoquinolin-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methanol group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate enzyme activity, inhibit receptor binding, or interfere with cellular processes .

Comparison with Similar Compounds

Isoquinoline Derivatives

Isoquinoline derivatives are widely studied due to their diverse biological activities. Key comparisons include:

Compound Name Substituents Key Features Reference
1-Chloroisoquinolin-5-amine Cl at position 1, NH₂ at 5 Higher reactivity due to halogen proximity to the amine group
1-Methylisoquinolin-5-amine CH₃ at position 1, NH₂ at 5 Reduced electrophilicity compared to chloro derivatives
(5-Chloroquinolin-8-yl)methanol Cl at 5, -CH₂OH at 8 (quinoline core) Enhanced hydrogen-bonding capacity due to methanol placement

Key Insights :

  • Halogen Position: Chlorine at position 7 in the target compound (vs.
  • Methanol vs. Amine: The hydroxymethyl group in (7-Chloroisoquinolin-5-yl)methanol likely enhances solubility compared to amine-substituted analogs, which could influence pharmacokinetics .

Halogenated Aromatic Methanols

Compounds with halogen and methanol groups on aromatic systems exhibit distinct reactivity profiles:

Compound Name Core Structure Substituents Unique Properties Reference
(4-Chlorothiazol-5-yl)methanol Thiazole Cl at 4, -CH₂OH at 5 High acidity due to electron-withdrawing thiazole
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol Benzo[d][1,3]dioxole Cl at 6, -CH₂OH at 5 Enhanced metabolic stability
(5-Chloropyridin-3-yl)methanol Pyridine Cl at 5, -CH₂OH at 3 Polar interactions dominate in aqueous media

Key Insights :

  • Steric Environment: The fused benzene ring in isoquinoline may shield the methanol group from oxidative metabolism, improving stability relative to simpler aromatic methanols .

Functional Group Modifications

Substituent variations significantly alter chemical and biological behavior:

Compound Name Functional Group Impact on Properties Reference
5-Chloro-8-hydroxyquinoline -OH at 8 Stronger metal-chelating ability vs. -CH₂OH
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide -C≡CH (propargyl) Increased reactivity in click chemistry
4-Chloro-N-methylbenzeneethanamine -CH₂CH₂NHCH₃ Basic side chain enhances membrane permeability

Key Insights :

  • Methanol vs. Hydroxyl: The -CH₂OH group in the target compound offers greater conformational flexibility than a rigid -OH group, possibly enabling broader molecular interactions .
  • Halogen-Methanol Synergy: The combination of Cl (electron-withdrawing) and -CH₂OH (electron-donating) may create a balanced electronic profile, optimizing interactions with enzymes or receptors .

Biological Activity

(7-Chloroisoquinolin-5-yl)methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1368390-92-4
  • Molecular Formula : C10H8ClN
  • Molecular Weight : 179.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits the ability to modulate enzyme activity and receptor interactions through hydrogen bonding and π-π stacking due to its aromatic structure. This compound's unique isoquinoline framework allows it to participate in diverse biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The following table summarizes its inhibitory effects:

Cell Line IC50 (µM) Selectivity
MCF-714.68High
HCT-11623.49Moderate
HeLa61.71Moderate

The compound demonstrated significant selectivity towards MCF-7 cells, indicating its potential as a targeted anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects. The following table presents the minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. Preliminary data indicate that it possesses moderate antimalarial effects with an IC50 value below 100 µM, warranting further investigation into its efficacy and mechanism of action.

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study conducted on various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Synergistic Effects with Other Agents :
    Research has indicated that combining this compound with established chemotherapeutics may enhance anticancer efficacy while reducing side effects. This synergy could be pivotal in developing combination therapies for resistant cancer types.
  • In Vivo Studies :
    Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent.

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